3-[(2-Carboxyethyl)carbamoyl]propanoic acid
CAS No.: 78238-72-9
Cat. No.: VC6122557
Molecular Formula: C7H11NO5
Molecular Weight: 189.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78238-72-9 |
|---|---|
| Molecular Formula | C7H11NO5 |
| Molecular Weight | 189.167 |
| IUPAC Name | 4-(2-carboxyethylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13) |
| Standard InChI Key | NFQWOKKYYQQDCQ-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)C(=O)NCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-[(2-carboxyethyl)carbamoyl]propanoic acid derives from its branched structure, which features a propanoic acid backbone substituted at the third carbon with a carbamoyl group. This carbamoyl group is further modified by a 2-carboxyethyl substituent. The molecular formula is C₇H₉NO₆, corresponding to a molecular weight of 203.15 g/mol .
Stereochemical and Conformational Analysis
While the compound lacks chiral centers, its conformational flexibility arises from rotational freedom around the carbamoyl (N–C=O) and ethylene (–CH₂–CH₂–) linkages. X-ray crystallographic studies of analogous structures, such as 3-carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid, reveal envelope conformations in cyclic systems, suggesting that linear derivatives like 3-[(2-carboxyethyl)carbamoyl]propanoic acid may adopt folded conformations in solution to minimize steric strain .
Table 1: Key Structural Parameters
Synthesis and Reaction Pathways
Core Synthetic Strategies
The synthesis of 3-[(2-carboxyethyl)carbamoyl]propanoic acid typically involves stepwise acylation and coupling reactions. A prominent method, adapted from combinatorial library synthesis, employs succinic anhydride as a key intermediate:
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Acylation of Thiourea: Thiourea reacts with succinic anhydride to form 3-amino(thioxo)methylcarbamoylpropanoic acid (5), a precursor with reactive thiol and carboxyl groups .
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Thiazole Ring Formation: Subsequent reaction with ω-bromoacetylcoumarins yields thiazole-carbamoylpropanoic acid derivatives, which are hydrolyzed to the target compound .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | Succinic anhydride, thiourea, benzene | 48–52 | >90 | |
| 2 | Ethanol, 25°C, 15–25 min | 72–85 | 95 |
Alternative Routes and Optimization
Recent advances utilize 1,1'-carbonyldiimidazole (CDI) as a coupling agent to enhance amidation efficiency. This method avoids side reactions such as re-amidation, achieving yields exceeding 85% under mild conditions . Comparative studies highlight glacial acetic acid as the optimal solvent for acylation, outperforming ethyl acetate or acetone in both yield and reaction rate .
Physicochemical Properties
Solubility and Stability
The compound exhibits high aqueous solubility (>50 mg/mL) due to its ionizable carboxylic acid groups (pKa₁ ≈ 2.1, pKa₂ ≈ 4.7). Stability studies indicate decomposition above 200°C, with thermal degradation pathways involving decarboxylation and carbamoyl cleavage .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch, carboxylic acid) and 1650 cm⁻¹ (amide I band) confirm functional group integrity .
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NMR Spectroscopy:
Applications in Medicinal Chemistry and Materials Science
Role in Combinatorial Libraries
The compound serves as a versatile scaffold for generating diverse amide libraries. By coupling with aryl amines or heterocyclic bases, researchers have synthesized analogs with modulated pharmacokinetic profiles. For example, 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides exhibit fluorescence properties suitable for bioimaging .
Catalytic and Coordination Chemistry
In non-biological contexts, the carboxylic acid groups facilitate metal coordination, enabling applications in heterogeneous catalysis. Copper(II) complexes of related dicarboxylic acid derivatives demonstrate activity in oxidation reactions, achieving turnover frequencies (TOF) of >500 h⁻¹ .
Research Frontiers and Challenges
Computational Modeling Insights
Density functional theory (DFT) calculations predict a favored zwitterionic form in physiological pH, stabilizing the molecule through intramolecular hydrogen bonds between the carbamoyl NH and proximal carboxylate oxygen .
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